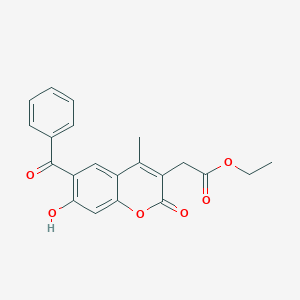
1-(4-Methoxyphenyl)-1-heptyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hept-1-yn-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a heptynyl group attached to a methoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-yn-1-yl)-4-methoxybenzene typically involves alkynylation reactions. One common method is the copper-catalyzed alkynylation of tetrahydroisoquinoline derivatives. This reaction can be performed using a CuCl catalyst and t-BuOOH as an oxidant in acetonitrile as the solvent . Another environmentally friendly protocol involves using air as the oxidant and water as the solvent .
Industrial Production Methods: Industrial production of 1-(Hept-1-yn-1-yl)-4-methoxybenzene may involve large-scale alkynylation reactions using similar catalysts and conditions as those used in laboratory synthesis. The choice of solvent and oxidant can be optimized for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hept-1-yn-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like t-BuOOH or air.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: t-BuOOH, air, acetonitrile.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Hept-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of alkynylation reactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Hept-1-yn-1-yl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The heptynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
1-(Hept-1-yn-1-yl)naphthalene: Similar structure but with a naphthalene ring instead of a benzene ring.
1-(Hept-1-yn-1-yl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-(Hept-1-yn-1-yl)-4-methoxybenzene is unique due to the presence of both the heptynyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-hept-1-ynyl-4-methoxybenzene |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-8-13-9-11-14(15-2)12-10-13/h9-12H,3-6H2,1-2H3 |
Clé InChI |
MSLPDWQLAFEZHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


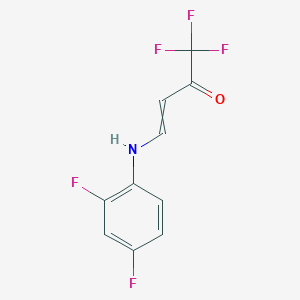


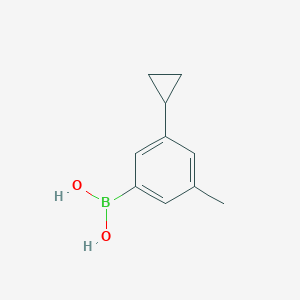
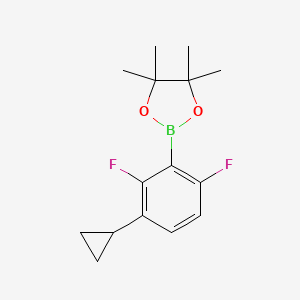
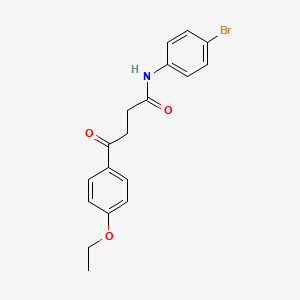

![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)

![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
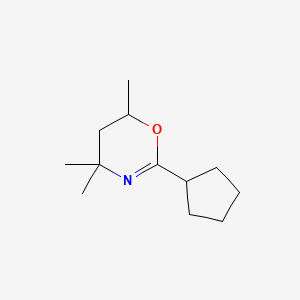
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
